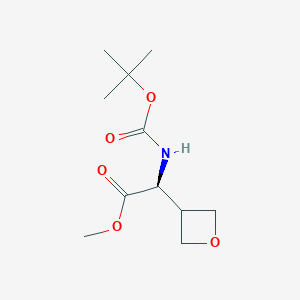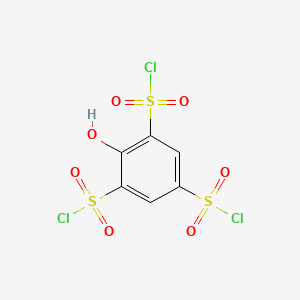
2-Chloro-4-methyl-5-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-methyl-5-(methylthio)pyridine” is an organic compound and a derivative of pyridine. It has a molecular formula of C7H8ClNS and a molecular weight of 173.66 g/mol . It is typically found in a liquid form .
Synthesis Analysis
The synthesis of “2-Chloro-4-methyl-5-(methylthio)pyridine” involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methyl-5-(methylthio)pyridine” is represented by the linear formula C7H8ClNS . The structure can also be represented using the SMILES stringCc1ccc(Cl)nc1 . Chemical Reactions Analysis
“2-Chloro-4-methyl-5-(methylthio)pyridine” can undergo various chemical reactions. For instance, it can react with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
“2-Chloro-4-methyl-5-(methylthio)pyridine” is a liquid at room temperature . It has a molecular weight of 173.66 g/mol .Aplicaciones Científicas De Investigación
Developments in Antiplatelet Drug Synthesis
Pyridine derivatives, specifically in the synthesis of clopidogrel, an antiplatelet and antithrombotic drug, highlight the importance of pyridine compounds in pharmaceutical development. The review by Saeed et al. (2017) discusses various synthetic methodologies for clopidogrel, underscoring the pyridine scaffold's role in creating vital therapeutic agents (Saeed et al., 2017).
Hybrid Catalysts in Chemical Synthesis
The application of pyridine derivatives in synthesizing pyrano[2,3-d]pyrimidine scaffolds through hybrid catalysts demonstrates their utility in developing compounds with potential medicinal and pharmaceutical significance. Parmar et al. (2023) cover synthetic pathways and the role of various catalysts in this process, indicating pyridine's versatility in chemical synthesis (Parmar et al., 2023).
Chemical Properties and Complex Formation
The chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are explored by Boča et al. (2011). Their review provides insights into the preparation, properties, and complex formation of these compounds, highlighting their potential in various scientific applications (Boča et al., 2011).
Environmental and Analytical Applications
Pyridine derivatives' role in environmental science, particularly in herbicide sorption to soil and organic matter, is discussed by Werner et al. (2012). This review underscores the environmental interactions and analytical importance of pyridine-based compounds (Werner et al., 2012).
Catalytic Vapor Phase Synthesis
The catalytic vapor phase synthesis of pyridine, using catalysts like HZSM-5, showcases the industrial and synthetic chemistry relevance of pyridine derivatives. Reddy et al. (2012) review the literature on catalytic methods for pyridine synthesis, emphasizing its commercial and practical applications (Reddy et al., 2012).
Safety and Hazards
The safety data sheet for “2-Chloro-4-methyl-5-(methylthio)pyridine” indicates that it is harmful if swallowed or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .
Propiedades
IUPAC Name |
2-chloro-4-methyl-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRISYPDKUAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-5-(methylthio)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)







